(3-Amino-[1,1'-biphenyl]-4-yl)methanol
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Overview
Description
(3-Amino-[1,1’-biphenyl]-4-yl)methanol is an organic compound that features both an amino group and a hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-[1,1’-biphenyl]-4-yl)methanol typically involves the Suzuki coupling reaction. This reaction is carried out between 3-bromoaniline and phenylboronic acid in the presence of a palladium catalyst under mild aerobic conditions . The reaction conditions include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of (3-Amino-[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of (3-Formyl-[1,1’-biphenyl]-4-yl)methanol.
Reduction: Formation of (3-Amino-[1,1’-biphenyl]-4-yl)methane.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (3-Amino-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. For instance, as a potential PD-1/PD-L1 inhibitor, it binds to the PD-1 receptor on T-cells, preventing the interaction with its ligand PD-L1. This inhibition can enhance the immune response against cancer cells by preventing the tumor from evading the immune system .
Comparison with Similar Compounds
Similar Compounds
3-Aminobiphenyl: Lacks the hydroxyl group present in (3-Amino-[1,1’-biphenyl]-4-yl)methanol.
4-Aminobiphenyl: Has the amino group at the para position instead of the meta position.
2-Aminobiphenyl: Has the amino group at the ortho position.
Uniqueness
(3-Amino-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications.
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2-amino-4-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8,15H,9,14H2 |
InChI Key |
BLSWTPAEPBXGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CO)N |
Origin of Product |
United States |
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